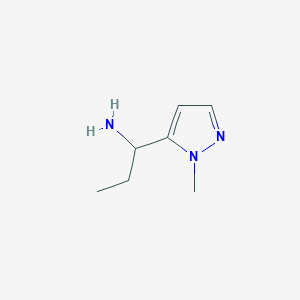

1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine

Description

Properties

IUPAC Name |

1-(2-methylpyrazol-3-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-6(8)7-4-5-9-10(7)2/h4-6H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGFKUWZGUGTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s known that the amine group in the compound has significant basicity and nucleophilicity, which can undergo a series of nucleophilic substitution reactions to obtain derived pyrazole compounds.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways.

Biochemical Analysis

Biochemical Properties

1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as a substrate or inhibitor . The nature of these interactions can vary, influencing the activity of the enzymes and the overall biochemical pathways they are involved in.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of specific signaling pathways, leading to changes in gene expression patterns and metabolic fluxes within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider . Long-term studies have shown that it can have sustained effects on cellular function, although these effects may diminish as the compound degrades or is metabolized.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage thresholds is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding how the compound is processed within the body and its overall impact on metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It may interact with specific transporters or binding proteins that facilitate its movement and localization within the cell . These interactions can affect the compound’s accumulation and activity in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its functional roles within the cell.

Biological Activity

1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's unique structure, featuring a pyrazole ring and a propylamine substituent, allows it to interact with various biological targets, leading to potential therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃N₃. Its structure includes:

- A pyrazole ring , which is known for its reactivity and ability to modulate biological pathways.

- A propylamine chain , enhancing solubility and biological interactions.

This combination contributes to the compound's pharmacological potential.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various pyrazole derivatives, revealing that compounds similar to this one showed effective inhibition against a range of pathogens. Notably, the minimum inhibitory concentration (MIC) values for some derivatives reached as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 4a | E. coli | 0.25 |

| 5a | Staphylococcus aureus | 0.22 |

| 7b | Staphylococcus epidermidis | 0.24 |

2. Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. In vitro studies have demonstrated that pyrazole derivatives can significantly reduce the release of pro-inflammatory cytokines like TNF-alpha in stimulated cells .

Case Study: Inhibition of TNF-alpha Release

A derivative bearing an indole moiety showed an IC50 value of 0.283 mM in inhibiting LPS-induced TNF-alpha release in whole blood, indicating strong anti-inflammatory properties .

3. Anticancer Activity

Preliminary studies suggest that pyrazole derivatives can inhibit tumor growth and exhibit cytotoxicity against cancer cell lines. For instance, some derivatives demonstrated IC50 values comparable to established anticancer drugs like erlotinib . The mechanism may involve the modulation of signaling pathways critical for cancer cell proliferation.

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 0.08 |

| Compound B | A549 | 0.15 |

Mechanistic Insights

The biological activities of this compound can be attributed to its interactions with specific molecular targets:

- Enzyme Modulation : The compound can alter enzyme activities involved in metabolic pathways.

- Receptor Interaction : It may bind to receptors influencing cellular signaling related to inflammation and cancer progression.

Scientific Research Applications

Medicinal Chemistry

Recent studies have highlighted the antimicrobial properties of derivatives of 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine. One such study synthesized several derivatives that exhibited significant antibacterial activity against Pseudomonas syringae pv. actinidiae, with a minimum inhibitory concentration (MIC) of 1.56 mg/L, outperforming standard antibiotics like allicin and streptomycin sulfate . This positions the compound as a promising candidate for developing new antimicrobial agents.

Agricultural Applications

The compound's derivatives have also been explored for their potential as fungicides and herbicides. The pyrazole ring structure is known to interact with biological systems, making it suitable for the development of agrochemicals that can effectively manage plant diseases and pests without harming crops .

Material Science

In material science, the properties of this compound can be utilized in the synthesis of advanced materials. The compound's ability to form stable complexes with metal ions suggests potential applications in catalysis and as a ligand in coordination chemistry .

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Based Amines

Key Observations :

- Heterocyclic Replacements : Replacing pyrazole with thiazole (e.g., (1R)-1-(1,3-thiazol-5-yl)propan-1-amine) introduces sulfur-mediated electronic effects, which may enhance hydrogen-bonding or π-stacking interactions in drug-receptor complexes .

- Aromatic vs. Aliphatic Substituents : Thiophene or phenyl groups (e.g., 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine) introduce aromatic π-systems, influencing solubility and membrane permeability .

Comparison :

- Reductive Amination : The parent compound’s synthesis likely employs reductive amination, a common strategy for secondary amines .

- Cyclization : 3-Phenyl-1H-pyrazol-5-amine is synthesized via hydrazine-mediated cyclization, a method less applicable to aliphatic-substituted pyrazoles .

Physicochemical Properties

Preparation Methods

Condensation of β-Ketonitriles with Hydrazines (Key Method for 5-Aminopyrazoles)

A versatile and well-documented method for synthesizing 5-aminopyrazoles involves the reaction of β-ketonitriles with hydrazines. This method is relevant since this compound can be considered a 5-aminopyrazole derivative.

Mechanism: The terminal nitrogen of the hydrazine attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Cyclization occurs by nucleophilic attack of the second nitrogen on the nitrile carbon, producing the 5-aminopyrazole ring.

-

- β-Ketonitriles (e.g., α-cyanoacetophenones or related derivatives)

- 1-Methylhydrazine or substituted hydrazines

- Solvent: Typically ethanol or other protic solvents

- Temperature: Room temperature to reflux depending on substrates

Example: The reaction of α-cyanoacetophenones with 1-methylhydrazine yields 5-amino-1-methylpyrazoles, which can be further functionalized to introduce the propan-1-amine side chain.

Advantages: This method offers good regioselectivity and yields, and it is adaptable to various substituents on the pyrazole ring.

Functionalization of 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol to the Corresponding Amine

Another route involves the synthesis of the corresponding alcohol, 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol, followed by conversion to the amine.

-

- Typically prepared by cyclocondensation of 1-methylhydrazine with aldehydes or ketones bearing a propanol side chain or via other synthetic routes involving hydrazine derivatives and carbonyl compounds.

-

- The alcohol group can be converted to an amine via:

- Reduction of intermediate nitriles

- Substitution reactions using reagents like tosylates or mesylates followed by amination

- Reductive amination or other amine-introduction techniques

- The alcohol group can be converted to an amine via:

Typical reagents for amination:

- Ammonia or amine sources

- Reducing agents such as sodium borohydride or catalytic hydrogenation

Conditions: These reactions are usually carried out under mild to moderate temperatures in solvents like ethanol or tetrahydrofuran (THF).

Suzuki Coupling and Subsequent Functional Group Transformations

A sophisticated synthetic approach involves Suzuki coupling reactions to build the pyrazole core substituted with the desired side chain, followed by functional group modifications to install the amine.

-

- Preparation of pyrazole boronic acid esters (e.g., 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester)

- Suzuki cross-coupling with appropriate halogenated precursors to form the pyrazole-substituted aromatic or aliphatic intermediates

- Deprotection and functional group transformations such as Mitsunobu reactions, Boc-deprotection, and reductions to yield the amine functionality

-

- Palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) chloride)

- Bases like sodium carbonate

- Solvents: Tetrahydrofuran (THF), toluene, water mixtures

- Reducing agents: Sodium borohydride for reduction of intermediates to amines

Advantages: This method allows for precise control over substitution patterns and can reduce the amount of expensive catalysts by optimizing reaction conditions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| β-Ketonitrile + Hydrazine | β-Ketonitriles, 1-methylhydrazine, EtOH, reflux | High regioselectivity, good yields | Requires preparation of β-ketonitriles |

| Alcohol Functionalization Route | 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol, amination reagents | Straightforward conversion to amine | Multi-step, requires intermediate isolation |

| Suzuki Coupling + Transformations | Pyrazole boronic esters, Pd catalyst, bases, Mitsunobu reaction, NaBH4 | Precise substitution, catalyst efficiency | Requires expensive catalysts, multiple steps |

Detailed Research Findings and Notes

The β-ketonitrile condensation method is well-documented for synthesizing 5-aminopyrazoles and is adaptable for 1-methyl substitution on the pyrazole ring, making it a preferred route for this compound synthesis.

The Suzuki coupling approach, while more complex, offers the advantage of reducing palladium catalyst load and allows for the synthesis of complex intermediates which can be converted to the target amine through established transformations such as Mitsunobu reactions and reductions.

Conversion of the corresponding alcohol to the amine is a practical alternative, especially when the alcohol intermediate is readily accessible. This route leverages classical organic transformations and can be optimized for scale-up.

Reaction conditions such as solvent choice, temperature, and catalyst loading are critical for optimizing yields and purity. For example, the Suzuki reaction benefits from mixed solvent systems (THF-water or THF-toluene-water) and phase transfer catalysts to improve reaction efficiency.

Q & A

Q. What are the common synthetic routes for 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine?

The compound is typically synthesized via multi-step condensation reactions. For example, pyrazole derivatives are often prepared by reacting substituted propenones with hydrazine derivatives under acidic or basic conditions. Similar protocols involve functionalizing the pyrazole core at the 5-position with an amine-bearing propane chain, as seen in analogous pyrazole-amine syntheses . Key reagents include acetic/propionic acid for cyclization, and reaction conditions (e.g., temperature, solvent polarity) are critical for regioselectivity.

Q. How is the purity of this compound assessed in research settings?

Purity is validated using high-performance liquid chromatography (HPLC) or gas chromatography–mass spectrometry (GC-MS). For instance, Thermo Scientific Chemicals specifies ≥98% purity for related pyrazole-amine compounds using these methods, coupled with nuclear magnetic resonance (NMR) to confirm structural integrity . Impurity profiling may involve spiking experiments with known byproducts.

Q. What are the key physicochemical properties relevant to its handling and storage?

The compound’s stability is influenced by its amine group, requiring storage under inert atmospheres (e.g., nitrogen) at low temperatures (2–8°C) to prevent oxidation or degradation. Hygroscopicity and sensitivity to light are inferred from analogous pyrazole derivatives, which often require desiccants and amber glassware .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in activity data (e.g., varying IC₅₀ values in enzyme assays) are addressed by standardizing assay conditions (pH, temperature) and verifying compound purity. Structural analogs with modified substituents (e.g., methyl vs. phenyl groups) are synthesized to isolate structure-activity relationships (SAR), as demonstrated in studies on pyrazole-based antimicrobial agents . Meta-analyses of dose-response curves and statistical validation (e.g., ANOVA) further mitigate variability.

Q. What spectroscopic techniques are employed for structural elucidation and confirmation?

- 1H/13C NMR : Proton NMR (400 MHz in CDCl₃ or DMSO-d₆) identifies methyl group environments (δ 2.29 ppm for CH₃) and pyrazole ring protons (δ 7.5–8.0 ppm). Carbon NMR confirms amine connectivity and substitution patterns .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 153.22 for C₈H₁₅N₃) and fragmentation patterns validate the molecular formula .

- X-ray Crystallography : While not directly reported for this compound, SHELX software is widely used for similar small-molecule crystallography to resolve bond angles and packing structures .

Q. How is this compound utilized as a building block in medicinal chemistry?

The amine group serves as a handle for derivatization, enabling coupling reactions (e.g., amidation, Schiff base formation) to generate libraries for drug discovery. For example, it can be conjugated with aromatic aldehydes or acyl chlorides to explore antiviral or anti-inflammatory activities, as seen in studies on 5-arylpyrazole analogs .

Q. What strategies optimize its solubility for in vitro bioassays?

Solubility is enhanced via co-solvents (DMSO ≤1% v/v) or pH adjustment (e.g., buffered saline at pH 7.4). Micellar encapsulation using surfactants (e.g., Tween-80) or cyclodextrins is also reported for hydrophobic pyrazole derivatives .

Experimental Design Considerations

Q. How are computational methods integrated into its research workflow?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) screens for target binding (e.g., kinase inhibitors), guided by crystallographic data from related compounds .

Q. What controls are essential in toxicity studies involving this compound?

- Negative Controls : Vehicle-only treatments (e.g., DMSO).

- Positive Controls : Reference toxins (e.g., cisplatin for cytotoxicity).

- Metabolic Stability : Liver microsome assays to assess CYP450-mediated degradation .

Data Interpretation Challenges

Q. How are stereochemical outcomes analyzed in its synthetic pathways?

Chiral chromatography or polarimetry resolves enantiomers, while NOESY NMR identifies spatial proximity of substituents. For example, axial vs. equatorial positioning of the methyl group affects biological activity in pyrazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.